molecular formula C22H32N2O2 B1436926 1-{4-[4-(2-Aminopropoxy)-3,5-dimethylphenyl]-2,6-dimethylphenoxy}propan-2-amine CAS No. 2059988-38-2

1-{4-[4-(2-Aminopropoxy)-3,5-dimethylphenyl]-2,6-dimethylphenoxy}propan-2-amine

Cat. No.: B1436926
CAS No.: 2059988-38-2
M. Wt: 356.5 g/mol
InChI Key: PTEZDQYNBPAMET-UHFFFAOYSA-N
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Description

1-{4-[4-(2-Aminopropoxy)-3,5-dimethylphenyl]-2,6-dimethylphenoxy}propan-2-amine is a complex organic compound with multifaceted applications in various fields. It possesses unique structural characteristics due to the presence of multiple functional groups, making it a valuable compound in the realms of chemistry, biology, and industry.

Scientific Research Applications

Amino-functionalized Compounds

Amino-functionalized compounds, including amines and amine derivatives, are pivotal in various scientific research areas due to their versatile chemical properties and wide range of applications. These compounds can serve as building blocks in organic synthesis, ligands in metal complexation, and functional materials in catalysis and environmental remediation.

Synthesis and Structural Properties

The synthesis of novel amino-functionalized compounds, including thiazolidinones and triazoles, highlights the interest in developing new materials with potential applications in pharmaceuticals, agriculture, and fine chemical industries. For instance, the reaction of chloral with substituted anilines to form 2trichloromethyl-3-phenyl-1,3-thiazolidin-4-ones showcases the innovative approaches to synthesizing amino-functionalized frameworks with unique structural properties (Issac & Tierney, 1996).

Applications in Biomedical and Environmental Fields

The diverse applications of amino-functionalized materials, including their use in drug discovery, pollutant removal, and as bio-adhesives, are areas of significant research interest. For example, amine-functionalized metal-organic frameworks have been extensively studied for their potential in CO2 capture and separation processes, highlighting their relevance in addressing environmental challenges (Lin, Kong, & Chen, 2016).

Chitosan, an aminopolysaccharide biopolymer, exemplifies the application of amino-functionalized compounds in biomedical applications due to its biocompatibility, biodegradability, and antimicrobial properties. Its modification and use in various medical and environmental settings underscore the importance of functional amines in scientific research (Raafat & Sahl, 2009).

Preparation Methods

Synthetic Routes and Reaction Conditions : The synthesis of 1-{4-[4-(2-Aminopropoxy)-3,5-dimethylphenyl]-2,6-dimethylphenoxy}propan-2-amine generally involves the following steps:

  • Starting with 3,5-dimethylphenol, the phenolic hydroxyl group undergoes etherification with 2-bromopropane to form a propoxy intermediate.

  • The intermediate then undergoes nitration to introduce a nitro group, which is subsequently reduced to an amine group using a catalyst like palladium on carbon under hydrogen gas.

  • Further functionalization involves the attachment of another 3,5-dimethylphenyl group via a coupling reaction, typically using Suzuki-Miyaura or Heck coupling reactions.

Industrial Production Methods : Large-scale industrial production may employ flow chemistry techniques for continuous synthesis, improving yield

Properties

IUPAC Name

1-[4-[4-(2-aminopropoxy)-3,5-dimethylphenyl]-2,6-dimethylphenoxy]propan-2-amine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H32N2O2/c1-13-7-19(8-14(2)21(13)25-11-17(5)23)20-9-15(3)22(16(4)10-20)26-12-18(6)24/h7-10,17-18H,11-12,23-24H2,1-6H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PTEZDQYNBPAMET-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=CC(=C1OCC(C)N)C)C2=CC(=C(C(=C2)C)OCC(C)N)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H32N2O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

356.5 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

2059988-38-2
Record name Mexiletine dimer
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=2059988382
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name MEXILETINE DIMER
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/SDY96773KJ
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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1-{4-[4-(2-Aminopropoxy)-3,5-dimethylphenyl]-2,6-dimethylphenoxy}propan-2-amine

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